Sulfo-nhs-LC-biotin

Descripción general

Descripción

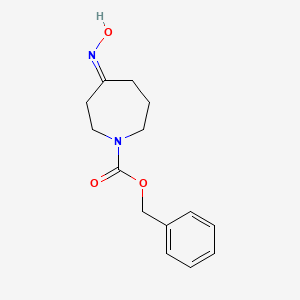

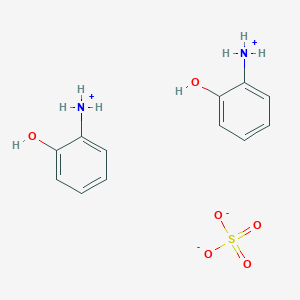

Sulfo-NHS-LC-Biotin is an intermediate-length, water-soluble biotinylation reagent used for labeling antibodies, proteins, and other molecules that have primary amines . It is uniquely water-soluble and membrane impermeable, making it ideal for specific labeling of cell surface proteins . The reagent reacts with primary amines (-NH2), such as lysine side-chains or the amino-termini of polypeptides, to form stable amide bonds .

Synthesis Analysis

The synthesis of this compound involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . Proteins, including antibodies, typically have several primary amines available as targets for labeling, including the side chain of lysine (K) residues and the N-terminus of each polypeptide .

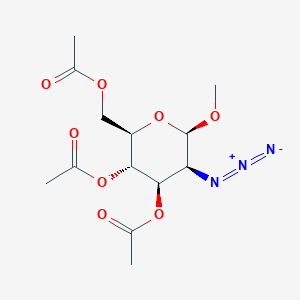

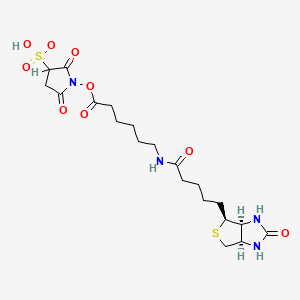

Molecular Structure Analysis

The molecular weight of this compound is 556.59 . The spacer arm, which is the total length added to the target, is 22.4 angstroms . This provides an excellent balance between adequate length (minimal steric hindrance for biotin binding) and modest mass .

Chemical Reactions Analysis

This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . This reaction forms permanent amide bonds . The reagent is water-soluble, enabling reactions to be performed in the absence of organic solvents such as DMSO or DMF .

Physical And Chemical Properties Analysis

This compound is water-soluble, enabling reactions to be performed in the absence of organic solvents such as DMSO or DMF . It is also charged by the sodium sulfonate group on the succinimidyl ring, which increases its water solubility compared to ordinary NHS-ester compounds .

Aplicaciones Científicas De Investigación

Protein Solvent Accessibility Assessment : Sulfo-NHS-LC-Biotin, among other Sulfo-NHS-biotin reagents, is used for assessing amino acid accessibility of proteins, particularly useful when traditional methods are challenging. It's especially effective in tandem with MALDI-TOF mass spectrometry for topological information on difficult-to-purify proteins (Gabant, Augier, & Armengaud, 2008).

Effect on LC-MS/MS Detectability : The biotin tags, including this compound, impact the chromatographic, ionization, and fragmentation behavior of peptides, influencing their detection in LC-MS/MS. Recommendations include gradient optimization for hydrophobic biotinylated peptides and inclusion of singly charged precursors (Nierves & Lange, 2021).

Intravascular Drug Delivery : this compound is used in novel intravascular drug delivery systems. By biotinylating cellular proteins of endothelial cells, drugs can be anchored to targeted tissue vasculature, enhancing drug delivery efficiency and specificity (Hoya, Guterman, Miskolczi, & Hopkins, 2001).

Blood-Retina Barrier Permeability Assay : It is used in assays to evaluate retinal vascular permeability, helping to understand conditions affecting the blood-retina barrier (Wan, Ogawa, & Okajima, 2018).

Impact on Platelet Function : Biotinylation of platelets with this compound can impair their aggregation response, indicating a significant effect on platelet function, which is crucial for understanding in vivo platelet behavior (Magnusson, Hou, Hallberg, Breimer, & Wadenvik, 1998).

Selective Exoenzymatic Labeling (SEEL) for Glycoproteins : this compound is utilized in SEEL, a method for labeling cell surface glycoconjugates, enabling the enrichment and identification of large numbers of tagged glycoproteins (Sun, Yu, Zhao, Meng, Moremen, Wells, Steet, & Boons, 2016).

Labeling Surface Proteins of Parasites : It's used for non-radioactive labeling of surface proteins in parasites like Trypanosoma brucei, aiding in the study of their surface protein composition and potential therapeutic targets (Ezeokonkwo, Agu, & Black, 2003).

Comparative Proteomic Analysis : In vivo biotinylation experiments using this compound are valuable for comparative proteomic analysis of healthy and diseased tissues, aiding in biomarker identification (Strassberger, Trüssel, Fugmann, Neri, & Roesli, 2010).

Mecanismo De Acción

The mechanism of action of Sulfo-NHS-LC-Biotin involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . This results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system .

Direcciones Futuras

Sulfo-NHS-LC-Biotin is a valuable tool for studying the expression and regulation of receptors and transporters, differentiation of plasma membrane proteins from those localized to organelle membranes, and distribution of membrane proteins in polarized epithelial cells . Its future applications may include further optimization of labeling and detection experiments where steric hindrance of biotin binding is an important factor .

Propiedades

IUPAC Name |

1-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZHJQWIISKTJN-YALINYFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127062-22-0 | |

| Record name | Sulphosuccinimidyl-6-(biotinamido)hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)

![2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8004074.png)